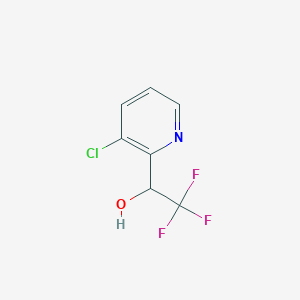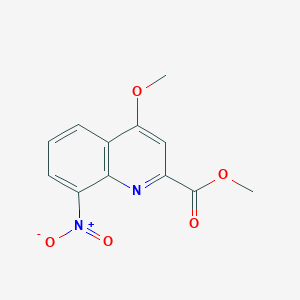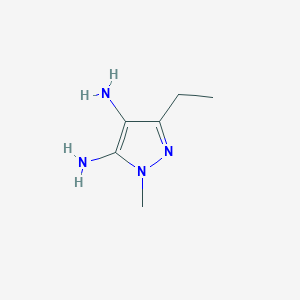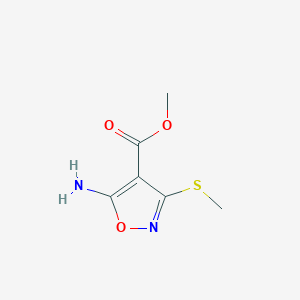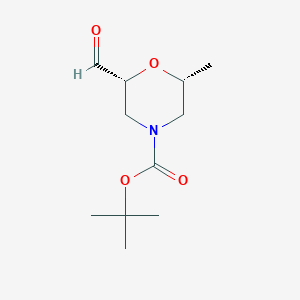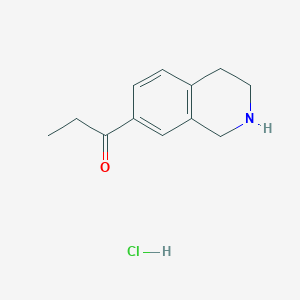
7-Propionyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Propionyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride: is a chemical compound belonging to the class of isoquinolines. Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Propionyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoquinoline ring.
Substitution: Various substitution reactions can occur, especially at the propionyl group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry: In chemistry, 7-Propionyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various alkaloids and bioactive molecules .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and neuroprotective effects. It is of interest in the development of new therapeutic agents for treating infectious diseases and neurodegenerative disorders .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a promising scaffold for designing molecules with specific biological activities .
Mechanism of Action
The mechanism of action of 7-Propionyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems, inhibiting microbial growth, and protecting neurons from oxidative stress . The exact molecular targets and pathways are still under investigation, but its structural similarity to other bioactive isoquinolines suggests it may interact with enzymes and receptors involved in these processes.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the propionyl group.
7-Bromo-1,2,3,4-tetrahydroisoquinoline: A brominated derivative with different chemical reactivity and potential biological activities.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: A carboxylated derivative with distinct chemical properties and applications.
Uniqueness: 7-Propionyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is unique due to the presence of the propionyl group at the 7-position, which imparts specific chemical reactivity and potential biological activities. This structural modification differentiates it from other isoquinoline derivatives and may enhance its utility in various applications.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrahydroisoquinolin-7-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-12(14)10-4-3-9-5-6-13-8-11(9)7-10;/h3-4,7,13H,2,5-6,8H2,1H3;1H |
InChI Key |
WWFRGTWRKZUWOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(CCNC2)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Chloromethyl)-2-[3,5-di(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12859303.png)
![tert-Butyl (1S,5S,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12859310.png)
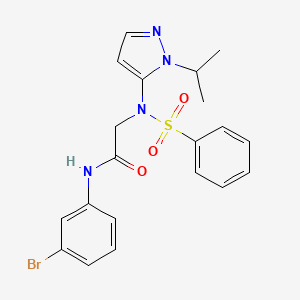
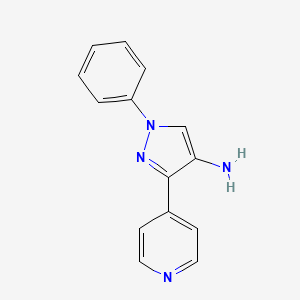
![6-Chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12859327.png)
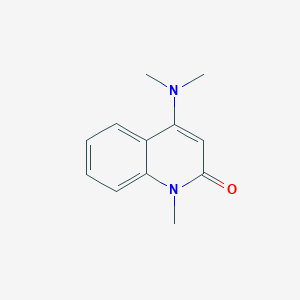
![N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12859347.png)
